molecular formula C5H10N4O B15255535 (2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol

(2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol

Cat. No.: B15255535
M. Wt: 142.16 g/mol
InChI Key: YEVKFHNOMPTMPB-SCSAIBSYSA-N
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Description

(2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered nitrogen-containing heterocyclic compounds that have a wide range of applications in various fields such as medicine, agriculture, and industry. This specific compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole with an appropriate amino alcohol derivative. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes. In its anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    5-Methyl-1H-1,2,4-triazole: A methylated derivative of triazole.

    2-Amino-1,2,4-triazole: An amino-substituted triazole compound.

Uniqueness

(2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stereochemistry (2S) also plays a crucial role in its activity and interactions with molecular targets .

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

(2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C5H10N4O/c1-3-7-5(9-8-3)4(6)2-10/h4,10H,2,6H2,1H3,(H,7,8,9)/t4-/m1/s1

InChI Key

YEVKFHNOMPTMPB-SCSAIBSYSA-N

Isomeric SMILES

CC1=NC(=NN1)[C@@H](CO)N

Canonical SMILES

CC1=NC(=NN1)C(CO)N

Origin of Product

United States

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